Cas no 18232-70-7 (Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-)

Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-, is a specialized organic compound featuring a chlorophenoxy substituent and a methoxy-methylamide functional group. Its structure lends itself to applications in agrochemical and pharmaceutical intermediates, where its stability and reactivity are advantageous. The chlorophenoxy moiety enhances its potential as a precursor in herbicide synthesis, while the N-methoxy-N-methyl group improves solubility and metabolic stability. This compound is particularly valued for its role in facilitating selective chemical transformations, making it useful in fine chemical synthesis. Proper handling and storage are recommended due to its potential reactivity under certain conditions.
Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl- structure
18232-70-7 structure
商品名:Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-
CAS番号:18232-70-7
MF:C10H12NO3Cl
メガワット:229.66018
CID:1374405
PubChem ID:17862003

Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl- 化学的及び物理的性質

名前と識別子

    • Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-
    • 2-(4-chlorophenoxy)-N-methoxy-N-methylacetamide
    • 18232-70-7
    • AKOS006037719
    • G61994
    • DTXSID70591359
    • SCHEMBL3868528
    • F1903-0150
    • MFCD14707539
    • インチ: InChI=1S/C10H12ClNO3/c1-12(14-2)10(13)7-15-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
    • InChIKey: BZMCWLGUXMFYNU-UHFFFAOYSA-N
    • ほほえんだ: CN(C(=O)COc1ccc(cc1)Cl)OC

計算された属性

  • せいみつぶんしりょう: 229.05066
  • どういたいしつりょう: 229.0505709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 311.1±48.0 °C at 760 mmHg
  • フラッシュポイント: 141.9±29.6 °C
  • PSA: 38.77
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl- セキュリティ情報

Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1193647-10g
2-(4-Chlorophenoxy)-N-methoxy-N-methylacetamide
18232-70-7 98%
10g
¥10472 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1193647-2g
2-(4-Chlorophenoxy)-N-methoxy-N-methylacetamide
18232-70-7 98%
2g
¥5691 2023-04-15
A2B Chem LLC
AA97827-5g
Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-
18232-70-7 95+%
5g
$1235.00 2024-04-20
A2B Chem LLC
AA97827-25g
Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-
18232-70-7 95+%
25g
$2248.00 2024-04-20
A2B Chem LLC
AA97827-50g
Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-
18232-70-7 95+%
50g
$3463.00 2024-04-20
A2B Chem LLC
AA97827-100g
Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-
18232-70-7 95+%
100g
$4374.00 2024-04-20
A2B Chem LLC
AA97827-1g
Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-
18232-70-7 95+%
1g
$830.00 2024-04-20
A2B Chem LLC
AA97827-2g
Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-
18232-70-7 95+%
2g
$1067.00 2024-04-20
A2B Chem LLC
AA97827-10g
Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-
18232-70-7 95+%
10g
$1573.00 2024-04-20

Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl- 関連文献

Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-に関する追加情報

Recent Advances in the Study of Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl- (CAS: 18232-70-7)

The compound Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl- (CAS: 18232-70-7) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of various studies aimed at exploring its biological activity, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in the field.

Recent studies have focused on the synthesis and optimization of Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-. Researchers have developed novel synthetic routes to improve yield and purity, leveraging advanced techniques such as microwave-assisted synthesis and catalytic methods. These advancements have not only enhanced the efficiency of production but also reduced environmental impact, aligning with the growing emphasis on sustainable chemistry practices in pharmaceutical manufacturing.

In terms of biological activity, preliminary investigations have revealed promising results. The compound exhibits notable inhibitory effects on specific enzyme systems, particularly those involved in inflammatory pathways. This has spurred interest in its potential as a lead compound for developing new anti-inflammatory agents. Furthermore, molecular docking studies have provided insights into its binding interactions with target proteins, offering a foundation for structure-activity relationship (SAR) analyses.

Another area of exploration is the pharmacokinetic profile of Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-. Recent in vivo studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have identified favorable bioavailability and metabolic stability, suggesting its suitability for further drug development. However, challenges such as potential toxicity at higher doses remain to be addressed in subsequent research phases.

The therapeutic potential of this compound extends beyond anti-inflammatory applications. Emerging evidence indicates its role in modulating cellular signaling pathways associated with cancer progression. In vitro assays have demonstrated its ability to induce apoptosis in certain cancer cell lines, raising the possibility of its use in oncology research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore these avenues further.

In conclusion, Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl- (CAS: 18232-70-7) represents a versatile and promising candidate in chemical biology and drug discovery. Ongoing research continues to uncover its multifaceted biological activities and optimize its synthetic accessibility. As the scientific community delves deeper into its mechanisms and applications, this compound is poised to make significant contributions to the development of novel therapeutic agents.

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